molecular formula C13H12N4O7S B5993255 N'-(2,4-dinitrophenyl)-4-methoxybenzenesulfonohydrazide

N'-(2,4-dinitrophenyl)-4-methoxybenzenesulfonohydrazide

Cat. No.: B5993255
M. Wt: 368.32 g/mol
InChI Key: ZSBQIGLSDNODLJ-UHFFFAOYSA-N
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Description

N’-(2,4-dinitrophenyl)-4-methoxybenzenesulfonohydrazide is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a dinitrophenyl group, a methoxy group, and a sulfonohydrazide moiety, making it a versatile reagent in organic synthesis and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dinitrophenyl)-4-methoxybenzenesulfonohydrazide typically involves the reaction of 2,4-dinitrophenylhydrazine with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dinitrophenyl)-4-methoxybenzenesulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted hydrazides, sulfonyl derivatives, and amino compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-(2,4-dinitrophenyl)-4-methoxybenzenesulfonohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2,4-dinitrophenyl)-4-methoxybenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound acts as a nucleophile, forming covalent bonds with electrophilic centers in the target molecules. This interaction can lead to the inhibition or activation of enzymatic activities, depending on the specific target and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,4-dinitrophenyl)-4-methoxybenzenesulfonohydrazide is unique due to its combined functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to form stable derivatives with aldehydes and ketones makes it particularly valuable in analytical chemistry .

Properties

IUPAC Name

N'-(2,4-dinitrophenyl)-4-methoxybenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O7S/c1-24-10-3-5-11(6-4-10)25(22,23)15-14-12-7-2-9(16(18)19)8-13(12)17(20)21/h2-8,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBQIGLSDNODLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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